molecular formula C21H15ClN2O4 B244591 N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B244591
M. Wt: 394.8 g/mol
InChI Key: VVWOQHONDALOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a carboxamide group and a chlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxole derivative with an amine under suitable conditions.

    Attachment of the Chlorobenzoyl Moiety: The final step involves the acylation of the amine group with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets in cells. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Other benzodioxole derivatives with similar structures include compounds with different substituents on the benzodioxole ring or the amine group.

    Chlorobenzoyl Compounds: Compounds with the chlorobenzoyl moiety but different core structures can also be considered similar.

Uniqueness

N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit cancer cell growth and induce apoptosis sets it apart from other related compounds .

Properties

Molecular Formula

C21H15ClN2O4

Molecular Weight

394.8 g/mol

IUPAC Name

N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H15ClN2O4/c22-15-3-1-2-13(10-15)20(25)23-16-5-7-17(8-6-16)24-21(26)14-4-9-18-19(11-14)28-12-27-18/h1-11H,12H2,(H,23,25)(H,24,26)

InChI Key

VVWOQHONDALOPZ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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